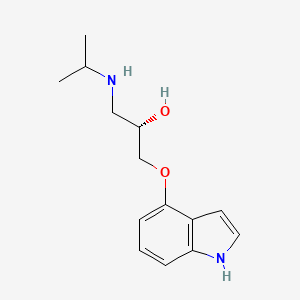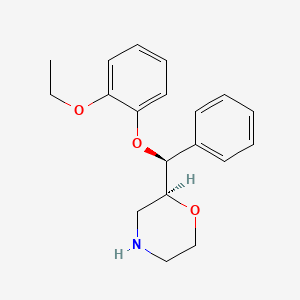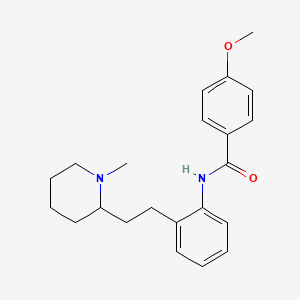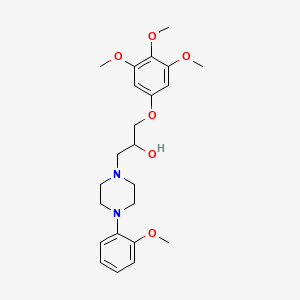
エタキアロン
概要
説明
Etaqualone, also known as Aolan or Athinazone, is a quinazolinone-class GABAergic and an analogue of methaqualone that was developed in the 1960s and marketed mainly in France and some other European countries . It possesses sedative and hypnotic properties and was used to treat insomnia resulting from its agonist activity at the β subtype of the GABAa receptor .
Synthesis Analysis
The synthesis of Etaqualone involves the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride followed by condensation with o-toluidine in the presence of phosphorus trichloride . The synthesis, analysis, and characterization of Etaqualone are briefly discussed in several studies .Molecular Structure Analysis
Etaqualone is a 4-quinazolinone derivative. The GC−MS/MS product ion spectra of Etaqualone with different collision energies have been presented in a study . Analytical data (mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy) are presented to differentiate it from its 3- and 4-ethylphenyl analogues .Chemical Reactions Analysis
The chemical reactions of Etaqualone have been analyzed using different modes of mass spectrometry . The GC−MS/MS product ion spectra of Etaqualone with different collision energies have not been reported before .Physical And Chemical Properties Analysis
Etaqualone has a molecular formula of C17H16N2O. Its average mass is 264.322 Da and its monoisotopic mass is 264.126251 Da . It can be present as a free base, insoluble in water but soluble in alcohol and nonpolar solvents, or as a water-soluble hydrochloride salt .科学的研究の応用
精神作用研究
エタキアロンは、ガスクロマトグラフィー-タンデム質量分析法(GC-MS / MS)を用いてヒト毛髪中の精神作用薬として同定および定量化されています . これは、ヒトサンプル中のエタキアロンを定量化した最初の報告です .
レクリエーション薬物研究
エタキアロンはメタキアロンの類似体であり、レクリエーション薬物として研究されています . エタキアロンの使用量は、メタキアロンと同様の効果が報告されていますが、作用時間は短く、少し弱いです .
鎮静催眠作用
メタキアロンの鎮静催眠作用は、1955年に最初に注目され、エタキアロンも同様の特性を共有しています . メタキアロンとエタキアロンはどちらも、GABA A受容体の活性を高める鎮静剤です .
不眠症の治療
エタキアロンの類似体であるメタキアロンは、1970年代初頭に不眠症の治療に使用されていました . エタキアロンは、同様の用途が考えられます。
筋肉弛緩剤
メタキアロンは、筋肉弛緩剤としても使用されていました . メタキアロンとエタキアロンの類似点を考えると、エタキアロンもこの用途で使用できる可能性があります。
分析方法
メタキアロン、エタキアロン、および2-メトキシキアロンなどの4-キナゾリノン系レクリエーション薬物の分析方法に関する情報は、ほとんどありません . ある研究では、これらの薬物のガスクロマトグラフィー-タンデム質量分析法(GC-MS / MS)の製品イオンスペクトルが、さまざまな衝突エネルギーで提示されました .
作用機序
Target of Action
Etaqualone, also known as Aolan, is a quinazolinone-class GABAergic . It primarily targets the β-subtype of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.
Mode of Action
Etaqualone acts as an agonist at the β-subtype of the GABA A receptor . This means it binds to this receptor and enhances its activity. The activation of the GABA A receptor increases the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization of the neuron. This makes it more difficult for the neuron to generate an action potential, thereby exerting a net inhibitory effect on neurotransmission .
Biochemical Pathways
This can lead to a range of downstream effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .
Pharmacokinetics
It is known that etaqualone can be administered orally . The dosage and effects are reported to be similar to those of methaqualone, but shorter acting and slightly weaker . Typical reports use between 50 and 500 mg of Etaqualone, depending on desired effects .
Result of Action
The molecular and cellular effects of Etaqualone’s action primarily involve the enhancement of GABAergic neurotransmission, leading to an overall inhibitory effect on neural activity. This results in a range of pharmacological effects, including sedation, muscle relaxation, and anxiolysis . Recreational effects include euphoria, relaxation, increased sociability and sexuality, reduction of short-term memory, and loss of coordination .
Action Environment
It is known that the effects of etaqualone, like other gabaergic drugs, can be potentiated by other depressants, including alcohol . This suggests that the presence of other substances in the body can influence the action, efficacy, and stability of Etaqualone. Furthermore, individual factors such as the user’s age, health status, and genetic factors may also influence the drug’s effects .
Safety and Hazards
将来の方向性
There have been alarming cases of poisoning with both methaqualone and its analogues worldwide in recent years . The consequences and hazards of using these drugs compared to methaqualone itself are poorly understood due to the lack of pharmacological and toxicological studies and data . More detailed report on the new drug together with Etaqualone will be published in the near future .
特性
IUPAC Name |
3-(2-ethylphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJKLLUVOTSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225333 | |
| Record name | Etaqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7432-25-9 | |
| Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etaqualone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etaqualone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etaqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETAQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



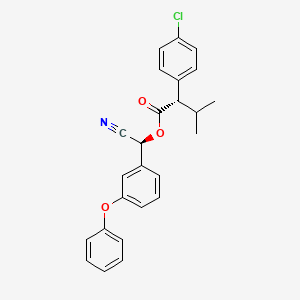

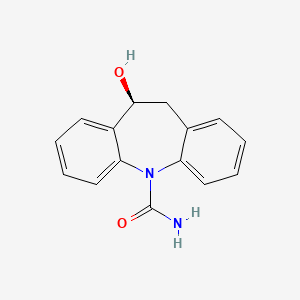
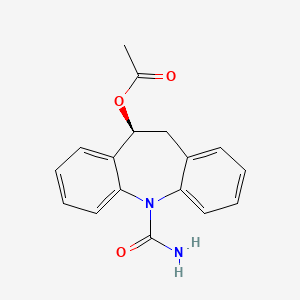


![Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1671259.png)
